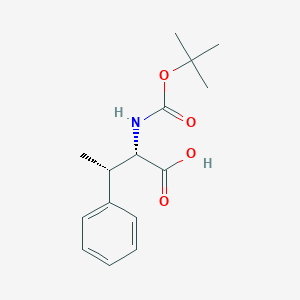

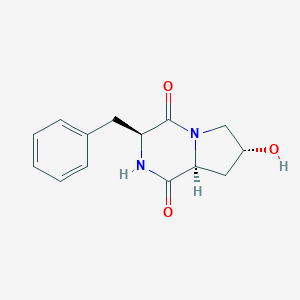

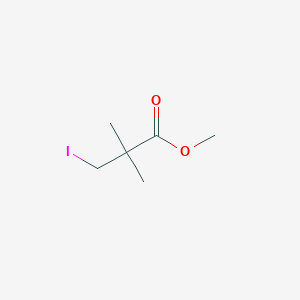

![molecular formula C7H11N3 B169093 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-22-0](/img/structure/B169093.png)

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Übersicht

Beschreibung

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular weight of 173.65 . It is a solid substance that should be stored at 4°C and protected from light .

Synthesis Analysis

The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves several steps. Prior to oxidation, the detritylation to 5 and 6 and the orthogonal deprotection to 7 and 8 were carried out .Molecular Structure Analysis

The molecular structure of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is represented by the InChI code: 1S/C7H11N3.ClH/c1-6-5-10-3-2-8-4-7 (10)9-6;/h5,8H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a solid substance . It has a molecular weight of 173.65 .Wissenschaftliche Forschungsanwendungen

Use in Biochemistry

Field

Summary of Application

The compound 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclized dipeptide that has been found to preferentially silence Gaq proteins .

Methods of Application

The specific methods of application are not detailed in the source, but typically, such compounds are used in cell culture experiments. They are added to the culture medium and their effects on cell behavior are observed.

Results or Outcomes

The compound is one of the very few cell-permeable compounds known to preferentially silence Gaq proteins . This could have significant implications for the study of G protein-coupled receptors and related biochemical pathways.

Use in Medical Research

Field

Summary of Application

A class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds, which are structurally similar to 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is used in treatment to reduce neurotoxic injury associated with anoxia or ischemia .

Methods of Application

These compounds are typically administered in pre-clinical or clinical trials to assess their efficacy in reducing neurotoxic injury. The specific methods of administration and dosage would depend on the specifics of the trial.

Results or Outcomes

The compounds have been found to be effective in reducing neurotoxic injury associated with conditions such as stroke, cardiac arrest, hypoglycemia, or perinatal asphyxia .

Safety And Hazards

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is harmful if swallowed, in contact with skin, and if inhaled . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-5-10-3-2-8-4-7(10)9-6/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJISEYLRRDUZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2CCNCC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

CAS RN |

126052-22-0 | |

| Record name | 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

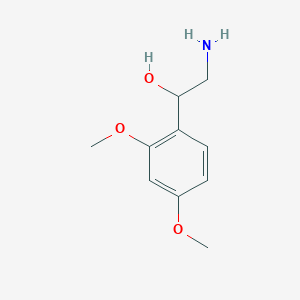

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)

![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)